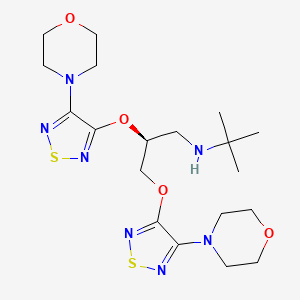

![molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9](/img/structure/B586988.png)

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is an intermediate of Iopamidol , which is a nonionic radiocontrast medium used as a diagnostic aid . It is also an intermediate in the preparation of Iopromide .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid reacting with thionyl chloride in a solvent . This is followed by an acetylation reaction with glacial acetic acid and thionyl chloride . The compound then reacts with 1-amino-2,3-propanediol in a dipolar aprotic solvent . Finally, the compound is alkylated in an aqueous solution at basic pH, with the addition of a sodium hydroxide-calcium hydroxide mixture, with 3-chloro-1,2-propanediol or epichlorohydrin, at a temperature of 40-90 °C .Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including various bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have shown significant promise in antitumor activities. Some of these compounds have progressed past preclinical testing stages, indicating their potential in the development of new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes have been studied for their antituberculosis activity. The structural diversity of the organotin moiety in these complexes contributes significantly to their biological activity, with triorganotin(IV) complexes displaying superior antituberculosis activity compared to diorganotin(IV) complexes. This study highlights the importance of ligand environment and compound structure in determining the antituberculosis activity of organotin complexes (Iqbal, H., Ali, S., & Shahzadi, S., 2015).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), is an area of growing interest. HMF and its derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research area explores the synthesis of monomers, polymers, fuels, and other chemicals from plant-derived compounds, showcasing the versatility of these molecules in sustainable material science (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).

Synthesis of Organic Semiconductors for OLED Devices

BODIPY-based materials are emerging as significant platforms for applications in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The structural design and synthesis of BODIPY-based organic semiconductors for OLED devices demonstrate the potential of these materials as 'metal-free' infrared emitters, highlighting the rapid advancements in organic optoelectronics (Squeo, B., & Pasini, M., 2020).

properties

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHGJKXXZCQSIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28I3N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700735 |

Source

|

| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide | |

CAS RN |

76350-09-9 |

Source

|

| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

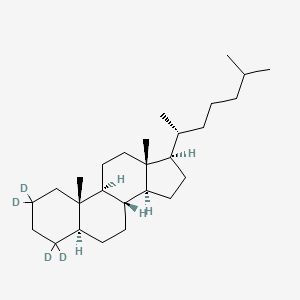

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)